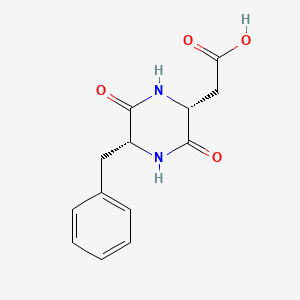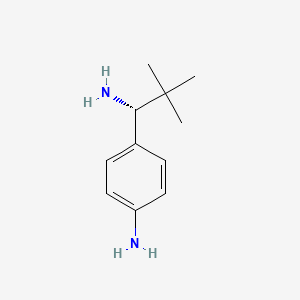
(R)-4-(1-amino-2,2-dimethylpropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-amino-2,2-dimethylpropyl)aniline is a chemical compound with a unique molecular structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aniline group attached to a chiral center, making it an important molecule in stereochemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-amino-2,2-dimethylpropyl)aniline typically involves the reaction of aniline with a chiral amine derivative. One common method includes the use of ®-1-amino-2,2-dimethylpropane as a starting material, which is then reacted with aniline under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its purest form.
化学反応の分析
Types of Reactions
®-4-(1-amino-2,2-dimethylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated, sulfonated, or halogenated products.
科学的研究の応用
®-4-(1-amino-2,2-dimethylpropyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-4-(1-amino-2,2-dimethylpropyl)aniline: The enantiomer of the compound, differing in its stereochemistry.
4-(1-amino-2,2-dimethylpropyl)phenol: A similar compound with a hydroxyl group instead of an aniline group.
4-(1-amino-2,2-dimethylpropyl)benzoic acid: A derivative with a carboxylic acid group.
Uniqueness
®-4-(1-amino-2,2-dimethylpropyl)aniline is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its activity in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
4-[(1R)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,12-13H2,1-3H3/t10-/m0/s1 |
InChIキー |
CMROCKGXXXEGLT-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)[C@H](C1=CC=C(C=C1)N)N |
正規SMILES |
CC(C)(C)C(C1=CC=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





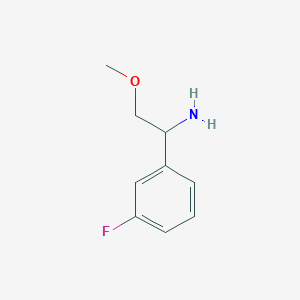

![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)


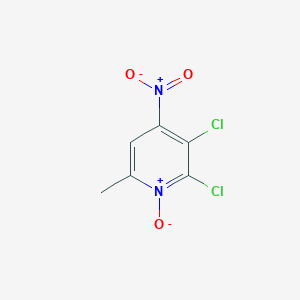
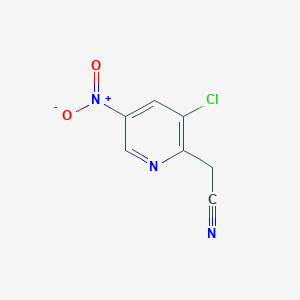
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
